molecular formula C18H12 B110318 Triphenylene CAS No. 217-59-4

Triphenylene

Cat. No.: B110318
CAS No.: 217-59-4
M. Wt: 228.3 g/mol
InChI Key: SLGBZMMZGDRARJ-UHFFFAOYSA-N
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Description

Triphenylene is an organic compound with the molecular formula (C_{18}H_{12}). It is a flat polycyclic aromatic hydrocarbon consisting of four fused benzene rings. This compound is known for its delocalized 18-π-electron system, which contributes to its stability and unique properties. This compound is a white or colorless solid that can be isolated from coal tar or synthesized through various chemical methods .

Synthetic Routes and Reaction Conditions:

    Trimerization of Benzyne: One common method for synthesizing this compound involves the trimerization of benzyne.

    Palladium-Catalyzed Annulation: Another method involves the palladium-catalyzed annulation of benzyne with biphenyl derivatives.

    Nickel-Mediated Yamamoto Coupling: This method involves the homocoupling of aryl bromides in the presence of a nickel(0) complex.

Industrial Production Methods:

    Coal Tar Isolation: this compound can be isolated from coal tar, a byproduct of coal processing.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitric acid.

Major Products:

    Oxidation: Quinones, oxygenated derivatives.

    Reduction: Partially hydrogenated this compound.

    Substitution: Halogenated, nitrated, or alkylated this compound derivatives.

Mechanism of Action

Target of Action

Triphenylene is a flat polycyclic aromatic hydrocarbon (PAH) that consists of four fused benzene rings . It has delocalized 18-π-electron systems based on a planar structure

Mode of Action

This compound’s mode of action is primarily through its interaction with other molecules via π-π stacking due to its planar structure and delocalized π-electron systems . This allows it to interact with a variety of biological and chemical systems.

Biochemical Pathways

It has been suggested that this compound may be involved in the high-temperature synthesis of pahs as detected in carbonaceous meteorites and proposed to exist in the interstellar medium (ism) . A study has presented evidence of a barrier-less pathway leading to a prototype tetracyclic PAH - this compound - via an unconventional Hydrogen Abstraction – Vinylacetylene Addition (HAVA) mechanism operational at temperatures as low as 10 K .

Pharmacokinetics

Its physical properties such as its density (1308 g/cm^3), melting point (198 °C), and boiling point (438 °C) suggest that it may have low bioavailability due to its high stability and low solubility .

Result of Action

Due to its planar structure and delocalized π-electron systems, it has attracted attention as the core of discotic mesogen in liquid crystalline materials .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure. For instance, the HAVA mechanism that leads to the formation of this compound is operational at temperatures as low as 10 K . Furthermore, its physical properties such as its high melting and boiling points suggest that it is stable under a wide range of environmental conditions .

Biochemical Analysis

Biochemical Properties

It is known that Triphenylene can participate in various chemical reactions, particularly those involving aromatic compounds

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have not been extensively studied. It is known that this compound can be synthesized in the gas phase , suggesting that it may be stable under certain conditions. Long-term effects on cellular function in in vitro or in vivo studies have not been reported.

Comparison with Similar Compounds

  • Chrysene
  • Benz[a]anthracene
  • Benzo[c]phenanthrene
  • Tetracene

Triphenylene’s unique properties and versatility make it a valuable compound in various scientific and industrial applications. Its stability, ability to form self-assembled structures, and potential for functionalization continue to drive research and development in multiple fields.

Properties

IUPAC Name

triphenylene
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InChI

InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGBZMMZGDRARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

53814-75-8
Record name Poly(triphenylene)
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DSSTOX Substance ID

DTXSID9059757
Record name Triphenylene
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Molecular Weight

228.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow powder, insoluble in water; [MSDSonline]
Record name Triphenylene
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CAS No.

217-59-4
Record name Triphenylene
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Record name TRIPHENYLENE
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Synthesis routes and methods I

Procedure details

2.87 mmol of the o-terphenyl derivative, 0.14 mmol of Pd(OAc)2 and 5.7 mmol of K2CO3 are heated in 7 ml of DMA at 135° C. for 24 hours under a nitrogen atmosphere. The reaction mixture is cooled, treated with 5 ml of water and extracted with dichloromethane. The organic phase is dried, the solvent is removed under reduced pressure and the residue is purified by means of a short silica gel column (dichloromethane). After column chromatography (dichloromethane/hexane, 2:1), the desired triphenylene derivative (IIa) is obtained in from 35 to 40% yield.
Quantity
2.87 mmol
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reactant
Reaction Step One
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Quantity
5.7 mmol
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reactant
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Quantity
7 mL
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solvent
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0.14 mmol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

1-trifluoromethanesulfonato-2-trimethylsilylbenzene (3 equivalents) is reacted with 1 equivalent of the appropriate iodoaromatic (see scheme 5a), in the presence of 5 mol % of Pd(OAc)2, 5 mol % of dppf and 4 equivalents of CsF in toluene/acetonitrile, to obtain the desired ligands of the formulae IId), IIe) and IIf).
[Compound]
Name
1-trifluoromethanesulfonato-2-trimethylsilylbenzene
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0 (± 1) mol
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toluene acetonitrile
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Synthesis routes and methods III

Procedure details

The triphenylenes, azatriphenylenes, hexa(4-substituted benzoates) of triphenylene and multi((phenyl)alkynyl)triphenylenes are generally prepared by reaction of veratrole, chloranil and 70% v/v aqueous sulfuric acid or by reaction of veratrole, ferric chloride and water to give 2,3,6,7,10,11,-hexamethoxytriphenylene (demethylation with hydrobromic acid and acetic acid or boron tribromide and benzene provides the corresponding hexaphenol). Reaction of the Grignard reagent from 4,4'-dimethyl-2-fluoro-2'-iodobiphenyl and magnesium using tetrahydrofuran solvent with o-fluorobromobenzene, 4-chloro-3-iodotoluene, 4-chloro-3-iodoanisole, 3-chloro-2-iodotoluene or 2-fluoro-3,5-dimethylbromobenzene gives 2,7-dimethyltriphenylene, 2,6,11-trimethyltriphenylene, 6,11-dimethyl-2-methoxytriphenylene, 1,6,11-trimethyltriphenylene or 1,3,6,11-tetramethyltriphenylene, respectively. Reaction of the organo lithium compound from 4,4'-dimethyl-2-fluoro-2'-iodobiphenyl and n-butyllithium using ether solvent with o-fluorobromobenzene, 4-chloro-3-iodotoluene or 2-fluoro-4,5-dimethylbromobenzene gives 2,7-dimethyltriphenylene, 2,6,11-trimethyltriphenylene and 2,3,6,11-tetramethyltriphenylene, respectively. Oxidation of the methyl group provides the carboxylic acid group while demethylation of the methoxy group provides the phenolic hydroxyl group. Reaction of 3,4,3',4'-tetrapentoxybenzil, potassium t-butoxide and acetone in ethanol solvent provides 3,4-bis(3,4-dipentoxyphenyl)-4-hydroxy-2-cyclopenten-1-one. Elimination of water produces the corresponding cyclopentadienone which then is reacted with dimethyl acetylenedicarboxylate in chlorobenzene solvent to provide the Dieis-Alder adduct, dimethyl-3,4,3",4"-tetrapentoxy-o-terephenyl-4',5'-dicarboxylate. Photolysis with iodine in benzene solvent provides 6,7,10,11-tetrapentoxytriphenylene-2,3-dicarboxylate. Demethylation of the methoxy group provides the phenolic hydroxyl group while hydrolysis of the carboxylic acid ester group provides the carboxylic acid group. Reaction of triphenylene with excess bromine using iron powder as catalyst and nitrobenzene solvent provides 2,3,6,7,10,11-hexabromotriphenylene. Nucleophilic aromatic substitution of the hexabromotriphenylene provides access to numerous substituted triphenylenes. Thus, reaction of a sodium alkyl thiolate in dimethylethylideneurea solvent with 2,3,6,7,10,11-hexabromotriphenylene provides a 2,3,6,7,10,11-hexa(alkylthio)triphenylene. Reaction of sodium hydrosulfide with 2,3,6,7,10,11-hexabromotriphenylene provides a 2,3,6,7,10,11-hexamercaptotriphenylene. Reaction of Cu2Br2, Cu powder, ethylenediamine (excess serves as solvent) with 2,3,6,7,10,11-hexabromotriphenylene provides 2,3,6,7,10,11-tris(N,N'-ethylenediamino)triphenylene. Reaction of hexaketocyclohexane octahydrate and diaminomaleonitrile in acetic acid provides hexaazatriphenylenecarbonitrile which is then hydrolyzed to hexaazatriphenylenehexacarboxamide in concentrated sulfuric acid. The hexaazacarboxamide is then in turn subjected to diazotizing conditions by treatment of a solution in trifluoroacetic acid with sodium nitrite, the precipitation of the sodium salt followed by acidification with HCl to provide hexaazatriphenylenehexacarboxylic acid. Hexaazatriphenylenehexacarboxylic acid trianhydride is prepared by treatment of the hexaazacarboxylic acid with acetic anhydride at 115°±2° C. for 10 minutes. Multi((phenyl)alkynyl)triphenylenes are prepared by palladium catalyzed alkynylation of a hexahalotriphenylene, such as 2,3,6,7,10,11-hexabromotriphenylene with an (alkynylphenyl)acetylene. Reaction of hexa(hydroxy)triphenylene with 4-substituted benzoyl chlorides provides hexa(4-substituted benzoates) of triphenylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexa(hydroxy)triphenylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-substituted benzoyl chlorides
Quantity
0 (± 1) mol
Type
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Reaction Step Two
[Compound]
Name
hexahalotriphenylene
Quantity
0 (± 1) mol
Type
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reactant
Reaction Step Three
[Compound]
Name
(alkynylphenyl)acetylene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of triphenylene?

A1: this compound has the molecular formula C18H12 and a molecular weight of 228.29 g/mol.

Q2: How can the structure of this compound derivatives be confirmed?

A: The structure of this compound derivatives can be confirmed using various spectroscopic techniques. Common methods include proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [, , , , , , , , ]

Q3: What is the significance of the this compound core in material design?

A: The this compound core, with its planar aromatic structure, promotes strong π-π stacking interactions between molecules. This characteristic is crucial for the formation of ordered columnar structures in discotic liquid crystals. [, , , , , ]

Q4: What are the typical absorption and emission characteristics of triphenylenes?

A: this compound derivatives commonly exhibit absorption bands in the UV region, often with a maximum around 280 nm. They can also display fluorescence, with emission wavelengths typically in the visible range. For instance, oligothis compound nanofibers show blue light emission. [, , , , ]

Q5: How does the introduction of different peripheral chains influence the properties of triphenylenes?

A: The choice of peripheral chains significantly impacts the properties of this compound derivatives. For instance, replacing alkoxy chains with ester chains or introducing alkyl chains can alter the mesophase behavior and stability. [, , , , , ]

Q6: What types of mesophases are commonly observed in this compound derivatives?

A: this compound derivatives are well-known for their ability to exhibit discotic liquid crystal phases, particularly the columnar hexagonal (Colh) phase. [, , , , , , , , , ]

Q7: How do molecular symmetry and the presence of heteroatoms affect the mesomorphic behavior of triphenylenes?

A: Studies have shown that both molecular symmetry and the presence of heteroatoms play a crucial role in determining the mesomorphic behavior. For example, asymmetrical triphenylenes with mixed chains tend to have lower melting and clearing points compared to symmetrical counterparts. [, , ] The incorporation of oxygen atoms in ester chains can enhance the stability of the Colh mesophase. [] Incorporating sulfur can lead to the formation of helical mesophases, while alkyl substituents can suppress mesophase formation. [, ]

Q8: How does the length of the peripheral chains influence the mesophase behavior?

A: Longer alkoxy chains on triphenylenes generally lead to wider mesophase ranges and lower transition temperatures. [, ]

Q9: What is the fluorophilic effect in this compound discotic liquid crystals?

A: Introducing fluoroalkoxy chains into this compound discogens enhances the stability of the discotic columnar mesophase due to fluorophilic interactions. These interactions increase melting and clearing points compared to their non-fluorinated analogs. []

Q10: Why are this compound derivatives investigated for organic electronics?

A: The self-organization of triphenylenes into columnar structures enables efficient charge transport along the stacked aromatic cores, making them promising candidates for applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). [, , , ]

Q11: How can the charge transport properties of triphenylenes be improved?

A: Charge transport can be enhanced by optimizing the molecular packing within the columnar structures, for example, by modifying the length or type of peripheral chains or introducing electron-withdrawing or donating groups. [, ]

Q12: What is the role of charge-transfer complexes in this compound-based materials?

A: Charge-transfer complexes formed between this compound derivatives and electron acceptors can induce or alter the mesomorphic behavior. For instance, this compound dimers that are not liquid crystalline in their pure form exhibit columnar mesophases upon complexation with 2,4,7-trinitrofluorenone (TNF). [, ]

Q13: What are common synthetic approaches to preparing this compound derivatives?

A: Triphenylenes can be synthesized via various routes, including oxidative cyclization reactions like the Scholl reaction, transition metal-catalyzed aryne cyclotrimerization, and nickel-mediated Yamamoto coupling of o-dibromoarenes. []

Q14: How can this compound derivatives be functionalized for specific applications?

A: Introducing functional groups to the this compound core or the peripheral chains can tailor the properties for specific applications. For example, incorporating reactive groups like epoxy groups enables the development of chemically amplified resists for lithography. []

Q15: What are the potential applications of this compound-based materials beyond organic electronics?

A: Research on this compound derivatives extends beyond electronics, exploring their potential in areas such as sensing applications and the synthesis of wire-assembled gold nanoparticles. [, , ]

Q16: How is computational chemistry used to study this compound derivatives?

A: Density functional theory (DFT) calculations are employed to investigate the electronic properties of this compound derivatives, such as their HOMO and LUMO energy levels, which are crucial for predicting their performance in organic electronic devices. [, , ]

Q17: What insights can be gained from computational studies on triphenylenes?

A: Computational modeling helps in understanding the relationship between molecular structure and properties, aiding in the design of new this compound derivatives with improved performance in various applications. []

Q18: How are range-separated functionals used in studying this compound-based polymers?

A: Range-separated functionals in time-dependent density functional theory (TDDFT) calculations are used to predict the luminescence energies and exciton localization in this compound-based polymers. This allows for a better understanding of the photophysical properties of these materials. []

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